molecular formula C26H26N2O3 B14951020 N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide

Cat. No.: B14951020
M. Wt: 414.5 g/mol
InChI Key: HXHUJYWBFHSGAR-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide typically involves multi-step organic reactions. The starting materials often include 2-methyl-1,2,3,4-tetrahydroquinoline and 3-methoxybenzoic acid. The synthesis may proceed through the following steps:

    Acetylation: The 2-methyl-1,2,3,4-tetrahydroquinoline is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated product is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylthiophene-2-carboxamide
  • N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-nitro-N-phenylbenzamide

Uniqueness

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide is unique due to its specific structural features, such as the methoxy group on the benzamide moiety. This structural variation can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-3-methoxy-N-phenylbenzamide

InChI

InChI=1S/C26H26N2O3/c1-18-16-25(23-14-7-8-15-24(23)27(18)19(2)29)28(21-11-5-4-6-12-21)26(30)20-10-9-13-22(17-20)31-3/h4-15,17-18,25H,16H2,1-3H3

InChI Key

HXHUJYWBFHSGAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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